1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
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Overview
Description
1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine ring fused with a thiophene ring. This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid typically involves multiple steps, starting with the construction of the pyrimidine ring followed by the introduction of the thiophene and piperidine moieties. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the pyrimidine core.
Substitution Reactions: Subsequent substitution reactions introduce the ethyl and methyl groups at the appropriate positions on the pyrimidine ring.
Cyclization Reactions: Cyclization reactions are employed to form the thiophene ring.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can reduce specific functional groups, altering the compound's properties.
Substitution: Substitution reactions can replace hydrogen atoms with other atoms or groups, modifying the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and biological properties.
Scientific Research Applications
This compound has shown promise in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases, including cancer and infectious diseases.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic outcomes. The exact mechanism may vary depending on the biological context and the specific derivatives of the compound.
Comparison with Similar Compounds
1-(7-Methylthieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetic acid
Uniqueness: 1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid is unique due to its specific structural features, such as the ethyl and methyl groups on the pyrimidine ring, which can influence its biological activity and chemical reactivity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various fields
Properties
IUPAC Name |
1-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-3-11-8-12-13(16-9(2)17-14(12)21-11)18-6-4-10(5-7-18)15(19)20/h8,10H,3-7H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRJOLQSUQVNSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2S1)C)N3CCC(CC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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